N-(4-chlorophenyl)-4-(4-ethoxyphenyl)phthalazin-1-amine
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Overview
Description
N-(4-chlorophenyl)-4-(4-ethoxyphenyl)phthalazin-1-amine is a synthetic organic compound that belongs to the class of phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(4-ethoxyphenyl)phthalazin-1-amine typically involves the reaction of 4-chlorophenylhydrazine with 4-ethoxybenzaldehyde under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the phthalazine ring system. The reaction conditions may vary, but common solvents include ethanol or methanol, and catalysts such as acetic acid or sulfuric acid may be used.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(4-ethoxyphenyl)phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(4-ethoxyphenyl)phthalazin-1-amine would depend on its specific biological target. Generally, phthalazine derivatives may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)phthalazin-1-amine
- 4-(4-ethoxyphenyl)phthalazin-1-amine
- N-(4-bromophenyl)-4-(4-ethoxyphenyl)phthalazin-1-amine
Uniqueness
N-(4-chlorophenyl)-4-(4-ethoxyphenyl)phthalazin-1-amine is unique due to the presence of both chloro and ethoxy substituents, which may confer distinct chemical and biological properties compared to other phthalazine derivatives. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C22H18ClN3O |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-ethoxyphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C22H18ClN3O/c1-2-27-18-13-7-15(8-14-18)21-19-5-3-4-6-20(19)22(26-25-21)24-17-11-9-16(23)10-12-17/h3-14H,2H2,1H3,(H,24,26) |
InChI Key |
SZFGQAKLVBGKMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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